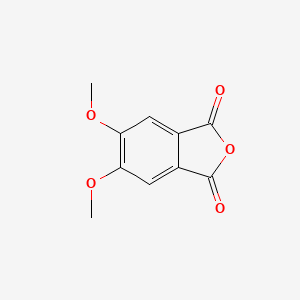

5,6-Dimethoxyisobenzofuran-1,3-dione

Description

BenchChem offers high-quality 5,6-Dimethoxyisobenzofuran-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxyisobenzofuran-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSDRBDUANUSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-94-7 | |

| Record name | 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Properties and Applications of 5,6-Dimethoxyisobenzofuran-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisobenzofuran-1,3-dione (CAS No. 4821-94-7), a pivotal chemical intermediate in organic and medicinal chemistry. Also known as meta-hemipinic anhydride, this compound is a derivative of phthalic anhydride and serves as a fundamental building block for a variety of more complex heterocyclic systems. This document consolidates essential data on its physicochemical properties, safety profile, detailed synthesis protocols, and core chemical reactivity. Furthermore, it explores its applications as a versatile scaffold in the synthesis of pharmacologically relevant molecules, offering valuable insights for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction and Chemical Identity

5,6-Dimethoxyisobenzofuran-1,3-dione is a substituted cyclic dicarboxylic anhydride. Its structure consists of a benzene ring fused to a furan-1,3-dione ring, with two methoxy groups (-OCH₃) positioned at the 5th and 6th carbons of the aromatic system. This substitution pattern and the inherent reactivity of the anhydride functional group make it a highly valuable and versatile precursor in organic synthesis. It is the direct dehydration product of 4,5-dimethoxyphthalic acid (m-hemipinic acid)[][2]. The presence of the electron-donating methoxy groups influences the electronic properties of the aromatic ring, which can affect the reactivity of the anhydride and subsequent synthetic transformations. Its utility primarily lies in its ability to introduce a functionalized aromatic core into larger molecules, a common strategy in the design of novel therapeutic agents and functional materials.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 4821-94-7 | [3][4][5] |

| IUPAC Name | 5,6-dimethoxyisobenzofuran-1,3-dione | [3][5] |

| Synonyms | m-Hemipic anhydride, 4,5-Dimethoxyphthalic anhydride | [] |

| Molecular Formula | C₁₀H₈O₅ | [3][4] |

| Molecular Weight | 208.17 g/mol | [3][6] |

| InChI Key | IMSDRBDUANUSRL-UHFFFAOYSA-N |[3][5] |

Physicochemical and Safety Data

The physical properties of 5,6-Dimethoxyisobenzofuran-1,3-dione are consistent with a stable, solid organic compound. Proper handling and storage are crucial to maintain its purity and integrity, particularly given its reactivity and sensitivity.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [3][5] |

| Boiling Point | 382.3 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 174.1 ± 25.2 °C | [4] |

| Purity (Typical) | ≥98% | [3][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light |[3][5][6] |

Safety and Handling

As a reactive anhydride, this compound is classified as an irritant. The hazard profile is primarily associated with its ability to acylate biological nucleophiles, such as water, amines, and thiols present in tissues, leading to irritation.

Causality Insight: The hazardous properties (H315, H319, H335) stem directly from the electrophilic nature of the anhydride carbonyl carbons. Upon contact with moisture on the skin, eyes, or respiratory tract, the anhydride ring can open to form the corresponding dicarboxylic acid (m-hemipinic acid), causing localized irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.

Table 3: GHS Safety and Hazard Information

| Parameter | Description | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3][6] |

| Signal Word | Warning | [3][5][6] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][5] |

Synthesis Methodology

The most direct and common synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione is through the intramolecular cyclization and dehydration of its corresponding dicarboxylic acid, 4,5-dimethoxyphthalic acid. This is a classic transformation in organic chemistry, driven by the thermodynamic stability of the resulting five-membered anhydride ring.

Synthesis Principle

The formation of a cyclic anhydride from a 1,2-dicarboxylic acid is an equilibrium-controlled process. To drive the reaction to completion, a dehydrating agent or thermal conditions are employed to remove the water molecule formed during the reaction. Acetic anhydride is a commonly used reagent for this purpose as it acts as both a solvent and a dehydrating agent, consuming the water to form acetic acid and shifting the equilibrium towards the product.

Experimental Protocol: Dehydration of 4,5-Dimethoxyphthalic Acid

This protocol describes a standard laboratory procedure for synthesizing the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dimethoxyphthalic acid (1.0 equivalent) in acetic anhydride (5-10 volumes).

-

Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting dicarboxylic acid.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

-

Work-up: If crystallization does not occur, slowly pour the cooled reaction mixture into cold water to precipitate the crude product and hydrolyze any remaining acetic anhydride.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a cold, non-polar solvent like hexane to aid in drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 5,6-Dimethoxyisobenzofuran-1,3-dione as a solid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5,6-Dimethoxyisobenzofuran-1,3-dione is rooted in the reactivity of the anhydride functional group. The two carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack. This reactivity allows the anhydride to serve as a potent acylating agent.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway involves the ring-opening of the anhydride by a nucleophile (e.g., an alcohol, amine, or thiol). This reaction is highly efficient and proceeds via a tetrahedral intermediate, resulting in the formation of two new functional groups: typically an ester and a carboxylic acid, or an amide and a carboxylic acid. This predictable reactivity makes it an ideal starting point for creating libraries of compounds with diverse functionalities.

Experimental Insight: The choice of nucleophile dictates the final product. For example, reaction with a primary amine is the foundational step in the Gabriel synthesis of primary amines, where the resulting phthalimide derivative is a key intermediate. This highlights the compound's role in constructing nitrogen-containing heterocycles.

Visualization of General Reaction Pathway

Caption: General reaction of 5,6-Dimethoxyisobenzofuran-1,3-dione with a nucleophile.

Applications in Research and Drug Development

The utility of 5,6-Dimethoxyisobenzofuran-1,3-dione extends beyond basic organic synthesis into the realm of medicinal chemistry and materials science. Its rigid, dimethoxy-functionalized benzene ring is a common feature in many biologically active natural products and synthetic drugs.

-

Precursor to Heterocycles: It is a key starting material for synthesizing substituted isoindolinones and phthalides. These scaffolds are present in molecules with a wide range of biological activities. For instance, the related isobenzofuranone structure is being explored for potential anticancer and antimicrobial applications[7].

-

Scaffold for Drug Discovery: The predictable ring-opening chemistry allows for its use in combinatorial chemistry and fragment-based drug design. By reacting the anhydride with a library of amines or alcohols, a diverse set of candidate molecules can be rapidly generated and screened for biological activity against various targets.

-

Building Block for Natural Product Synthesis: The core structure is related to various alkaloids and other natural products. Chemists can leverage this starting material to perform more complex total syntheses. The related compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, is a known building block for aristolactam and aporphine alkaloids[8].

-

Intermediate for Functional Dyes: Phthalic anhydride derivatives are precursors to phthalein and rhodamine dyes. While not a primary application for this specific molecule, the underlying chemistry is analogous, suggesting potential use in developing novel fluorescent probes or functional materials[9].

Conclusion

5,6-Dimethoxyisobenzofuran-1,3-dione is a valuable and versatile chemical intermediate characterized by the high reactivity of its cyclic anhydride functional group. Its well-defined physicochemical properties, straightforward synthesis, and predictable reaction pathways make it an indispensable tool for synthetic chemists. For researchers in drug development, it serves as an ideal scaffold for introducing a functionalized aromatic moiety, enabling the construction of complex molecular architectures and diverse chemical libraries for screening and lead optimization. This guide provides the foundational knowledge required to effectively and safely utilize this compound in a research and development setting.

References

-

Chemsrc. 5,6-Dimethoxy-2-benzofuran-1,3-dione | CAS#:4821-94-7. [Link]

-

PubChem. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Methoxyisobenzofuran-1,3-dione for Novel Antimicrobial and Anticancer Agents. [Link]

Sources

- 2. m-Hemipinic acid | 577-68-4 [chemicalbook.com]

- 3. 5,6-Dimethoxyisobenzofuran-1,3-dione | 4821-94-7 [sigmaaldrich.com]

- 4. 5,6-Dimethoxy-2-benzofuran-1,3-dione | CAS#:4821-94-7 | Chemsrc [chemsrc.com]

- 5. 5,6-Dimethoxyisobenzofuran-1,3-dione | 4821-94-7 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. nbinno.com [nbinno.com]

- 8. 5,6-Dimethoxyisobenzofuran-1(3H)-one | Research Chemical [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxyisobenzofuran-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1,3-dione, a key intermediate in organic and medicinal chemistry. Known also as 3,4-dimethoxyphthalic anhydride, this compound serves as a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This document details a robust laboratory-scale synthesis protocol, explains the causal relationships behind the experimental choices, and outlines a comprehensive characterization workflow using modern analytical techniques. It is intended as a practical resource for researchers, scientists, and drug development professionals to ensure reproducible and verifiable results in their synthetic endeavors.

Introduction and Significance

5,6-Dimethoxyisobenzofuran-1,3-dione (CAS No. 4821-94-7) is a derivative of phthalic anhydride featuring two methoxy groups on the benzene ring. This substitution pattern significantly influences the molecule's reactivity and makes it a sought-after precursor in the synthesis of natural products and their analogues. The isobenzofuran-1,3-dione scaffold is a cornerstone in the construction of various molecular frameworks, and its derivatives are explored for a range of biological activities.[1] The presence of electron-donating methoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions and modulating the biological properties of downstream compounds. Understanding the synthesis and possessing the ability to unequivocally characterize this intermediate is, therefore, a critical skill for chemists working on the development of novel therapeutics and complex organic molecules.

Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione

The most direct and common laboratory synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione involves the intramolecular dehydration of its corresponding dicarboxylic acid, 3,4-dimethoxyphthalic acid. This transformation is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or by thermal means.

Causality in Method Selection

The chosen synthetic route is predicated on the well-established reactivity of 1,2-dicarboxylic acids to form cyclic anhydrides upon heating. The use of acetic anhydride as both a reagent and solvent is a common and efficient method for this type of cyclodehydration. It acts as a water scavenger, driving the equilibrium towards the formation of the anhydride product. The reaction proceeds under relatively mild conditions and typically results in a high yield of the desired product, which can be readily purified by recrystallization. This method is favored for its simplicity, efficiency, and the ease of removal of byproducts (acetic acid).[2]

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of phthalic anhydrides from their corresponding acids.[2][3]

Reagents and Equipment:

-

3,4-Dimethoxyphthalic acid

-

Acetic anhydride

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., toluene, ethyl acetate/petroleum ether)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dimethoxyphthalic acid with an excess of acetic anhydride (approximately 3-5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting diacid. Maintain the reflux for 2-4 hours to ensure complete conversion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are typically removed by vacuum distillation.

-

Isolation: As the solvent is removed, the crude 5,6-Dimethoxyisobenzofuran-1,3-dione will begin to crystallize. The resulting solid residue is the crude product.

-

Purification: The crude product is purified by recrystallization. A suitable solvent system, such as toluene or a mixture of ethyl acetate and petroleum ether, can be used to obtain the pure product as a white to off-white solid.[4]

-

Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight.

Synthesis Workflow and Mechanism

The synthesis is a straightforward acid-catalyzed intramolecular nucleophilic acyl substitution.

Caption: Workflow for the synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione.

Quantitative Data Summary

| Parameter | Value | Rationale/Reference |

| Starting Material | 3,4-Dimethoxyphthalic acid | The corresponding diacid for the target anhydride.[5] |

| Reagent/Solvent | Acetic Anhydride | Acts as both dehydrating agent and solvent.[2] |

| Reaction Temperature | ~140 °C (Reflux) | Standard temperature for anhydride formation.[6] |

| Reaction Time | 2-4 hours | Sufficient time for complete conversion. |

| Purification Method | Recrystallization | Effective method for obtaining high-purity crystalline solid. |

| Appearance | White to off-white solid | Expected physical state of the pure product.[4] |

| Purity (Typical) | >98% | Achievable with proper recrystallization. |

Characterization of 5,6-Dimethoxyisobenzofuran-1,3-dione

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This involves a combination of spectroscopic methods to probe the functional groups and the overall molecular structure.

Structure Elucidation Workflow

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized molecule.

Caption: General workflow for the structural elucidation of the synthesized compound.

Spectroscopic and Physical Characterization

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] For 5,6-Dimethoxyisobenzofuran-1,3-dione, the IR spectrum is expected to show characteristic absorption bands for the cyclic anhydride and the methoxy groups.

-

C=O Stretching: Two strong absorption bands are expected for the anhydride carbonyl groups, typically in the range of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. This pair of absorptions is a hallmark of a cyclic anhydride.

-

C-O Stretching: Absorption bands corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two singlets are expected for the two protons on the aromatic ring, likely in the region of δ 7.0-7.5 ppm.

-

Methoxy Protons: Two singlets, each integrating to 3 protons, are expected for the two methoxy groups, typically in the range of δ 3.9-4.1 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons: Signals for the two anhydride carbonyl carbons are expected in the downfield region, around δ 160-165 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, with the two carbons bearing the methoxy groups appearing at a lower field (higher ppm) than the other two.

-

Methoxy Carbons: A signal for the methoxy carbons is expected around δ 56-57 ppm.

-

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[8]

-

Molecular Ion Peak (M⁺): The expected molecular weight of C₁₀H₈O₅ is 208.17 g/mol .[4] Therefore, a prominent molecular ion peak should be observed at m/z = 208.

Characterization Data Summary

| Property | Expected Value/Observation | Reference |

| Molecular Formula | C₁₀H₈O₅ | [4] |

| Molecular Weight | 208.17 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| IR (cm⁻¹) | ~1830 & ~1760 (C=O, anhydride); ~1260 & ~1050 (C-O, ether) | [7] |

| ¹H NMR (δ, ppm) | ~7.2 (s, 1H), ~7.1 (s, 1H), ~4.0 (s, 6H) | Inferred from similar structures. |

| Mass Spec. (m/z) | 208 [M]⁺ | [4] |

Safety Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Acetic Anhydride: Corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

3,4-Dimethoxyphthalic Acid: May cause skin and eye irritation.

-

The final product, 5,6-Dimethoxyisobenzofuran-1,3-dione , should be handled with care, as similar anhydrides can be irritants.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione via the dehydration of 3,4-dimethoxyphthalic acid. The rationale behind the chosen synthetic strategy has been detailed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow employing FT-IR, NMR, and Mass Spectrometry has been presented to ensure the unequivocal identification and purity assessment of the final product. The data and protocols contained herein are intended to empower researchers in the fields of organic synthesis and drug development with the necessary tools to confidently prepare and utilize this valuable chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230460, 5,6-Dimethoxy-3H-isobenzofuran-1-one. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,6-Dimethoxyisobenzofuran-1(3H)-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,6-Dimethoxyisobenzofuran-1(3H)-one - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology, 9(11).

- Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637.

-

National Institute of Standards and Technology. (n.d.). 1(3H)-Isobenzofuranone. NIST Chemistry WebBook. Retrieved from [Link]

- Preparation of substituted phthalic anhydride. (1991). Google Patents.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011). Google Patents.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. (2011).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5,6-Dimethoxyisobenzofuran-1(3H)-one | Research Chemical [benchchem.com]

- 5. 3,4-dimethoxyphthalic acid | 518-90-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. dev.spectrabase.com [dev.spectrabase.com]

5,6-Dimethoxyisobenzofuran-1,3-dione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5,6-Dimethoxyisobenzofuran-1,3-dione, a substituted phthalic anhydride, is a valuable building block in synthetic organic and medicinal chemistry. Its rigid, planar structure, coupled with the electron-donating methoxy groups, imparts unique chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery and development. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

I. Core Compound Identification and Properties

A foundational understanding of a compound's fundamental characteristics is paramount for its successful application in research. This section delineates the key identifiers and physicochemical properties of 5,6-Dimethoxyisobenzofuran-1,3-dione.

Chemical Identity

-

Chemical Name: 5,6-Dimethoxyisobenzofuran-1,3-dione

-

IUPAC Name: 5,6-dimethoxy-2-benzofuran-1,3-dione

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 208.17 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C in an inert atmosphere | [1] |

II. Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione

The synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione is typically achieved through the dehydration of 4,5-dimethoxyphthalic acid. This reaction is a classic example of anhydride formation from a dicarboxylic acid. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Proposed Synthetic Pathway

The reaction proceeds via an intramolecular nucleophilic acyl substitution, where one carboxylic acid group attacks the other, leading to the elimination of a water molecule and the formation of the cyclic anhydride.

Caption: Drug discovery workflow using the target compound.

IV. Conclusion

5,6-Dimethoxyisobenzofuran-1,3-dione is a readily accessible and reactive chemical entity with significant potential for application in synthetic and medicinal chemistry. Its utility as a scaffold for the generation of diverse molecular libraries, coupled with the known biological activities of the isobenzofuranone class of compounds, makes it a compelling starting point for drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of this valuable compound.

V. References

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. 2013; 18(2):1884-1899. [Link]

-

Hoffman Fine Chemicals. CAS 4821-94-7 | 5,6-Dimethoxyisobenzofuran-1,3-dione. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019; 9(45): 26348-26369. [Link]

Sources

The Emerging Therapeutic Potential of 5,6-Dimethoxyisobenzofuran-1,3-dione Derivatives: A Technical Guide

Abstract

The isobenzofuranone scaffold, a recurring motif in numerous biologically active natural products, has garnered significant attention within the drug discovery and development landscape. Among these, 5,6-Dimethoxyisobenzofuran-1,3-dione and its derivatives represent a promising class of compounds with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of these compounds, with a particular focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Drawing upon field-proven insights and authoritative references, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to explore and advance this intriguing class of molecules.

Introduction: The Isobenzofuranone Core and Its Significance

Isobenzofuranones, also known as phthalides, are characterized by a fused bicyclic system comprising a benzene ring and a γ-lactone ring. This structural framework is prevalent in a variety of natural products, particularly those derived from fungi and plants. The inherent chemical reactivity and conformational rigidity of the isobenzofuranone core make it an attractive scaffold for the design of novel therapeutic agents.

The subject of this guide, 5,6-Dimethoxyisobenzofuran-1,3-dione, serves as a key building block for the synthesis of a wide array of derivatives.[1] The presence of the methoxy groups at the 5 and 6 positions of the benzene ring significantly influences the electronic properties of the molecule, which in turn can modulate its biological activity. Furthermore, the dione functionality at the 1 and 3 positions of the furanone ring provides reactive sites for chemical modification, allowing for the generation of diverse chemical libraries for biological screening.

Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione and Its Derivatives

The synthesis of the core compound, 5,6-Dimethoxyisobenzofuran-1,3-dione, is typically achieved through the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride. This method is efficient and provides the target molecule in high yield and purity.

Experimental Protocol: Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Concentrated Sulfuric acid (H₂SO₄)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and acetic anhydride.

-

Recrystallize the crude product from ethanol to obtain purified 5,6-Dimethoxyisobenzofuran-1,3-dione as colorless crystals.

The synthesis of derivatives often involves nucleophilic substitution reactions at the carbonyl carbons of the dione moiety, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Promising Avenue for Drug Development

A significant body of research has focused on the anticancer potential of isobenzofuranone derivatives. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis (programmed cell death).

Mechanism of Action: Induction of Apoptosis

The pro-apoptotic effects of isobenzofuranone derivatives are a key aspect of their anticancer activity. While the precise molecular targets are still under investigation for many derivatives, some studies on related compounds have provided valuable insights. For instance, the resorcinolic lipid cytosporone B, which shares structural similarities, has been shown to induce apoptosis in tumor cells by interacting with the nuclear orphan receptor Nur77.[2][3] This interaction is believed to trigger a cascade of events leading to cell death.

Furthermore, some derivatives, such as 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, have been found to be genotoxic and to potentiate the effects of conventional chemotherapeutic agents like cisplatin and cyclophosphamide, suggesting a multi-faceted mechanism of action.[2]

Quantitative Data: Cytotoxic Effects of Isobenzofuranone Analogs

While comprehensive data for a series of direct analogs of 5,6-Dimethoxyisobenzofuran-1,3-dione from a single study is limited, analysis of related compounds provides valuable insights into their cytotoxic potential. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of a series of C-3 functionalized isobenzofuran-1(3H)-ones against human lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound 16 | K562 (myeloid leukemia) | 2.79 |

| Compound 18 | K562 (myeloid leukemia) | 1.71 |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL |

Table 1: Cytotoxic activity of selected isobenzofuranone derivatives.[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 5,6-Dimethoxyisobenzofuran-1,3-dione derivatives) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Benzofuran and isobenzofuranone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways play a crucial role in regulating the expression of pro-inflammatory mediators.[7] Upon stimulation by inflammatory signals, these pathways become activated, leading to the production of cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Derivatives of the isobenzofuranone scaffold have been shown to inhibit the activation of these pathways. For example, a piperazine/benzofuran hybrid compound demonstrated a significant inhibitory effect on the phosphorylation of key proteins in the MAPK/NF-κB pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[5] This inhibition leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

Antimicrobial Activity: A Potential Solution to Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isobenzofuranone derivatives have shown promise as a novel class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

While specific MIC values for 5,6-Dimethoxyisobenzofuran-1,3-dione derivatives are not extensively reported, studies on related heterocyclic compounds have demonstrated their potential. For example, certain pyrrolidine-2,5-dione derivatives have shown MIC values ranging from 16 to 256 µg/mL against selected bacterial and fungal species.[1]

Conclusion and Future Directions

The 5,6-Dimethoxyisobenzofuran-1,3-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research, primarily on related isobenzofuranone and benzofuran derivatives, strongly suggests that this class of compounds possesses significant anticancer, anti-inflammatory, and antimicrobial activities. The well-defined mechanisms of action, particularly the induction of apoptosis in cancer cells and the inhibition of the NF-κB and MAPK signaling pathways in inflammation, provide a solid foundation for further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of 5,6-Dimethoxyisobenzofuran-1,3-dione derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to identify the specific molecular targets of these compounds and to further elucidate their therapeutic potential. The development of potent and selective derivatives could lead to the discovery of novel drug candidates for the treatment of a wide range of human diseases.

References

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxyisobenzofuran-1(3H)-one Analogs in Cancer Research. BenchChem.

- Nguekouo, P. T., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10.

- ResearchGate. (n.d.). Synthesis of bioactive benzofuran derivatives 4, 5 &6.

- BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. BenchChem.

- Wurm, M., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules, 25(21), 5035.

- Pandey, P., et al. (2025). Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. Pharmaceutical Research.

- dos Santos, M. D. C. F., et al. (2023).

- Tocris Bioscience. (n.d.).

- Brown, A. C., et al. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology, 12, 638699.

- Nadumane, V. K. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express, 11(1), 99.

- Lu, D., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 9(8), e105221.

- Guery, S., et al. (2007). Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines. Photochemical & Photobiological Sciences, 6(5), 550-558.

- Yilmaz, S., et al. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PLoS One, 17(10), e0275896.

- Santa Cruz Biotechnology. (n.d.). NF kappa B Inhibitors. Santa Cruz Biotechnology.

- Wójciak-Kosior, M., et al. (2016). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Pharmaceutical Biology, 54(11), 2507-2516.

- de Fátima, A., et al. (2016). A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one. BMC Cancer, 16, 1-11.

- Selleck Chemicals. (n.d.). New NF-κB Inhibitors. Selleck Chemicals.

- Smith, A. B. (n.d.).

- Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83.

- Penthala, N. R., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 26(24), 5927-5931.

- Ghorab, M. M., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Pharmaceutica, 61(1), 57-70.

- Kim, H., et al. (2021). Di (Isoquinolin-1-Yl) Sulfane (DIQS) Inhibits Melaninogenesis by Modulating PKA/CREB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 22(21), 11986.

- Lee, S. K., et al. (2008). Bioactive 5,6-dihydro-alpha-pyrone derivatives from Hyptis brevipes.

- Chen, J., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(11), 2912.

- Chen, M., et al. (2014). Design, synthesis and anti-inflammatory evaluation of novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives. European Journal of Medicinal Chemistry, 74, 567-577.

- News-Medical.Net. (2019).

- Amuhaya, E. K., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 1.

- Kuran, B., et al. (2012). Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione.

- de Oliveira, L. S., et al. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. European Journal of Pharmacology, 886, 173388.

- Jo, E., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311451.

- Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(7), 302.

- Wang, Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. Bioorganic Chemistry, 131, 106297.

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-inflammatory evaluation of novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5,6-Dimethoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1,3-dione, also known as 4,5-dimethoxyphthalic anhydride, is a key chemical intermediate in the synthesis of a variety of complex organic molecules. Its rigid, planar structure and the presence of electron-donating methoxy groups make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization and serving as a valuable resource for its application in research and development.

Molecular Structure and Properties

5,6-Dimethoxyisobenzofuran-1,3-dione possesses a bicyclic structure featuring a furan-1,3-dione ring fused to a benzene ring, with two methoxy groups at the 5- and 6-positions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₅ | |

| Molecular Weight | 208.17 g/mol | |

| CAS Number | 4821-94-7 | |

| IUPAC Name | 5,6-dimethoxyisobenzofuran-1,3-dione | |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental spectra for 5,6-Dimethoxyisobenzofuran-1,3-dione in the public domain, the following are predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift principles and computational models.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 5,6-Dimethoxyisobenzofuran-1,3-dione is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | s | 2H | Ar-H |

| ~4.05 | s | 6H | -OCH ₃ |

The two aromatic protons are chemically equivalent and are therefore expected to appear as a single singlet. The six protons of the two equivalent methoxy groups should also produce a single, sharp singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~163 | C =O |

| ~155 | C -OCH₃ |

| ~120 | Ar-C -C=O |

| ~110 | Ar-C H |

| ~57 | -OC H₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of 5,6-Dimethoxyisobenzofuran-1,3-dione is characterized by the prominent absorption bands of the cyclic anhydride and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1770 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (anhydride) |

| ~1100 | Strong | C-O stretch (methoxy) |

| ~3000-2850 | Weak-Medium | C-H stretch (aromatic and methoxy) |

The two distinct carbonyl stretching frequencies are a hallmark of a cyclic anhydride functionality.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 208 | Molecular ion [M]⁺ |

| 193 | [M - CH₃]⁺ |

| 165 | [M - CO - CH₃]⁺ or [M - OCH₃ - H₂]⁺ |

| 137 | [M - CO - CO - CH₃]⁺ |

The fragmentation pattern would likely involve the loss of a methyl group from one of the methoxy substituents, followed by the sequential loss of carbon monoxide molecules from the anhydride ring.

Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione

The primary synthetic route to 5,6-Dimethoxyisobenzofuran-1,3-dione is through the acid-catalyzed dehydration of 4,5-dimethoxyphthalic acid.

Experimental Protocol: Dehydration of 4,5-Dimethoxyphthalic Acid

Materials:

-

4,5-Dimethoxyphthalic acid

-

Acetic anhydride or concentrated sulfuric acid

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Column chromatography setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic acid with an excess of acetic anhydride or a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to approximately 180°C and maintain this temperature with stirring for about 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the dehydrating agent under reduced pressure using a rotary evaporator.

-

Add petroleum ether to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure to yield 5,6-Dimethoxyisobenzofuran-1,3-dione as a solid.

Visualizations

Molecular Structure

Caption: Molecular structure of 5,6-Dimethoxyisobenzofuran-1,3-dione.

Synthetic Workflow

A Technical Guide to the Solubility and Stability of 5,6-Dimethoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisobenzofuran-1,3-dione, a key chemical intermediate. Recognizing the critical importance of physicochemical properties in research and development, this document offers an in-depth examination of the compound's solubility and stability. The guide synthesizes theoretical principles with practical, field-proven methodologies for characterization. It details the inherent reactivity of the cyclic anhydride moiety, focusing on hydrolysis as the primary degradation pathway. Step-by-step protocols for solubility determination and forced degradation studies are provided to equip researchers with self-validating systems for assessing this molecule's behavior. The content is structured to explain the causality behind experimental choices, ensuring a deep, actionable understanding for professionals in drug development and chemical synthesis.

Introduction and Physicochemical Profile

5,6-Dimethoxyisobenzofuran-1,3-dione, also known as 3,4-dimethoxyphthalic anhydride, is a substituted cyclic dicarboxylic anhydride. Its structure, featuring a benzene ring fused to a furan-dione ring with two methoxy substituents, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The reactivity of the anhydride group, while synthetically useful, also dictates the compound's stability and handling requirements. Understanding these characteristics is paramount for its effective use.

Table 1: Physicochemical Properties of 5,6-Dimethoxyisobenzofuran-1,3-dione

| Property | Value | Source |

| CAS Number | 4821-94-7 | [1] |

| Molecular Formula | C₁₀H₈O₅ | |

| Molecular Weight | 208.17 g/mol | [2][3] |

| IUPAC Name | 5,6-dimethoxyisobenzofuran-1,3-dione | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

| Purity | Typically ≥98% | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of 5,6-Dimethoxyisobenzofuran-1,3-dione is governed by its molecular structure. The aromatic ring and methoxy groups impart some nonpolar character, while the two carbonyl groups of the anhydride provide polarity and sites for potential dipole-dipole interactions. However, it lacks hydrogen bond donors, limiting its solubility in protic solvents like water.

Theoretical Solubility Considerations

Based on the principle of "like dissolves like," the compound is expected to exhibit higher solubility in moderately polar, aprotic organic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents (e.g., hexanes) is likely to be low. In protic solvents, particularly water and alcohols, solubility is expected to be limited and often complicated by reactivity (see Section 3).

Table 2: Predicted Solubility of 5,6-Dimethoxyisobenzofuran-1,3-dione

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | Solvents can solvate the polar anhydride group without reacting. |

| Aprotic Nonpolar | Toluene, Hexane | Low | Insufficient polarity to overcome the crystal lattice energy of the solid. |

| Protic Polar | Water, Methanol, Ethanol | Low & Reactive | Limited hydrogen bonding potential. Prone to solvolysis (hydrolysis/alcoholysis), which consumes the parent compound. |

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for quantifying the solubility of 5,6-Dimethoxyisobenzofuran-1,3-dione. The self-validating nature of this procedure comes from ensuring that equilibrium is reached and that the analytical method is specific for the intact compound.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Materials:

-

5,6-Dimethoxyisobenzofuran-1,3-dione

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the dissolution process to reach a true equilibrium state.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradants (e.g., the hydrolyzed diacid).

-

Calculate the concentration of the compound in the original filtrate based on the dilution factor and a standard calibration curve. The resulting concentration is the equilibrium solubility.

-

Diagram 1: Workflow for Experimental Solubility Determination

A streamlined workflow for determining equilibrium solubility.

Chemical Stability and Degradation Pathways

The primary determinant of 5,6-Dimethoxyisobenzofuran-1,3-dione's stability is the cyclic anhydride functional group. This group is highly susceptible to nucleophilic attack, particularly by water.

Primary Degradation Pathway: Hydrolysis

In the presence of moisture or water, the anhydride ring readily undergoes hydrolysis to form the corresponding dicarboxylic acid, 3,4-dimethoxyphthalic acid. This reaction is often rapid and represents the most common degradation pathway encountered during storage, handling, and formulation.

Diagram 2: Hydrolysis of 5,6-Dimethoxyisobenzofuran-1,3-dione

The primary degradation pathway via nucleophilic attack by water.

This hydrolytic instability necessitates careful handling and storage. The compound should be stored under dry, inert conditions, and exposure to atmospheric moisture should be minimized. The use of anhydrous solvents is crucial for reactions where the integrity of the anhydride is required.[4]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[5][6] These studies intentionally expose the compound to harsh conditions to accelerate degradation.[7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

The following protocol is a standard approach for stress testing, consistent with ICH guidelines.[5][8]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 mins, 2, 8 hours). Neutralize with 0.1 M HCl before analysis. Causality Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed, hence the lower temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).[8]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light with a specific wavelength and intensity (as per ICH Q1B guidelines).

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

-

The analytical method should be capable of separating the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

-

Characterize major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify their molecular weights and propose structures.

-

Diagram 3: Workflow for Forced Degradation Studies

Sources

- 1. 5,6-Dimethoxyisobenzofuran-1,3-dione | 4821-94-7 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ijisrt.com [ijisrt.com]

A Technical Guide to 5,6-Dimethoxyisobenzofuran-1,3-dione: Synthesis, Properties, and Relation to its Natural Analogue

Abstract: This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisobenzofuran-1,3-dione (CAS 4821-94-7), a pivotal synthetic intermediate in medicinal chemistry. A critical clarification is made at the outset: while the isobenzofuranone scaffold is prevalent in nature, 5,6-Dimethoxyisobenzofuran-1,3-dione is primarily recognized as a synthetic building block rather than a naturally occurring compound. This guide addresses the common point of confusion by detailing the properties and synthesis of the target dione and, in parallel, exploring the natural occurrence and isolation of its closely related and biologically active analogue, 5,6-Dimethoxyisobenzofuran-1(3H)-one. By delineating the distinct origins and applications of these two molecules, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products and novel therapeutic agents.

The Isobenzofuranone Scaffold: A Tale of Two Cores

The isobenzofuranone framework, characterized by a gamma-lactone moiety fused to a benzene ring, is a privileged structure in numerous biologically active compounds. These molecules exhibit a wide array of pharmacological activities, including antioxidant, antifungal, and antiproliferative effects. Within this family, it is crucial to distinguish between two related structures often encountered in chemical literature:

-

Isobenzofuran-1,3-diones (Phthalic Anhydrides): These compounds feature two carbonyl groups within the five-membered ring. They are highly reactive electrophiles and serve as versatile precursors in organic synthesis. 5,6-Dimethoxyisobenzofuran-1,3-dione, the subject of this guide, falls into this category.

-

Isobenzofuran-1(3H)-ones (Phthalides): These possess one carbonyl group and one methylene group (CH₂) in the lactone ring. Many members of this class are found in nature as secondary metabolites.

While structurally similar, their origins and chemical reactivities are distinct. The dione is typically a synthetic product, whereas the corresponding phthalide is a known natural product.

5,6-Dimethoxyisobenzofuran-1,3-dione: A Synthetic Building Block

Current scientific literature identifies 5,6-Dimethoxyisobenzofuran-1,3-dione primarily as a laboratory chemical and synthetic intermediate. Its value lies in its utility as a precursor for constructing more complex molecules, including pharmacologically active isobenzofuranones and alkaloids.[1]

Chemical and Physical Properties

The key identifiers and physical properties of this compound are summarized below, based on data from commercial suppliers.[2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 4821-94-7 | [2][3] |

| Molecular Formula | C₁₀H₈O₅ | [2][4] |

| Molecular Weight | 208.17 g/mol | [3][4] |

| IUPAC Name | 5,6-dimethoxyisobenzofuran-1,3-dione | [2] |

| Synonym | 5,6-Dimethoxyphthalic anhydride | - |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2][3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

Predicted Spectroscopic Data

While detailed published spectra are sparse, the expected ¹H NMR signals can be predicted from its symmetrical structure.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ) | Description |

| ~7.3 ppm | Singlet, 2H (Aromatic protons at C4 and C7) |

| ~4.0 ppm | Singlet, 6H (Two equivalent methoxy groups at C5 and C6) |

Laboratory Synthesis of 5,6-Dimethoxyisobenzofuran-1,3-dione

As a synthetic compound, the dione is reliably prepared in the laboratory. The most direct method is the dehydration of its corresponding dicarboxylic acid, 4,5-dimethoxyphthalic acid. This is a standard transformation for producing cyclic anhydrides.

Rationale for Synthesis Design

The chosen protocol utilizes acetic anhydride as both a reagent and a solvent. Acetic anhydride is an effective dehydrating agent that readily removes a molecule of water from the two adjacent carboxylic acid groups to form the cyclic anhydride. The reaction is typically performed at elevated temperatures to ensure completion. The product's low solubility in aqueous media allows for a straightforward workup via precipitation in cold water.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 4,5-dimethoxyphthalic acid in 5-10 volumes of acetic anhydride.

-

Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting material is fully consumed.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold water or ice, stirring vigorously. The anhydride product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol or ether to aid in drying.

-

Drying: Dry the purified 5,6-Dimethoxyisobenzofuran-1,3-dione under vacuum to yield the final product.

Caption: Synthesis workflow for 5,6-Dimethoxyisobenzofuran-1,3-dione.

The Natural Analogue: 5,6-Dimethoxyisobenzofuran-1(3H)-one

The closely related phthalide, 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4), is a known natural product.[1] Understanding its origin and isolation provides crucial context for researchers working with this class of compounds.

Natural Occurrence

This compound has been identified as a secondary metabolite in fungal species.[5] Notably, it has been isolated from the edible king oyster mushroom, Pleurotus eryngii.[1] Fungi are well-known sources of structurally diverse secondary metabolites, and phthalides often exhibit interesting biological activities.

General Protocol for Isolation from Fungal Sources

Principle: The process relies on differential solubility and polarity to separate the target compound from the complex biomass. It begins with a crude extraction using an organic solvent, followed by partitioning to remove highly polar and non-polar impurities, and concludes with chromatographic purification to achieve high purity.

Step-by-Step Methodology:

-

Source Material Preparation: Obtain fresh or dried fruiting bodies of the fungal source (e.g., Pleurotus eryngii). Dry the material (lyophilization or oven at 40-50°C) and grind it into a fine powder to maximize surface area for extraction.

-

Solvent Extraction: Macerate or sonicate the fungal powder with a mid-polarity solvent such as ethyl acetate or methanol at room temperature. Repeat this process 2-3 times to ensure exhaustive extraction. Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (Fractionation):

-

Dissolve the crude extract in a methanol/water mixture (e.g., 90% MeOH).

-

Perform liquid-liquid extraction against a non-polar solvent like hexane to remove lipids and other non-polar constituents. The desired phthalides will remain in the methanol/water layer.

-

Evaporate the methanol and then extract the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. The target compound will partition into the ethyl acetate layer.

-

Concentrate the ethyl acetate fraction to yield a semi-purified extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the semi-purified extract to column chromatography over silica gel. Elute with a solvent gradient, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc). Collect fractions and monitor them by TLC.

-

Preparative HPLC: Pool the fractions containing the target compound and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) column with a methanol/water or acetonitrile/water gradient to achieve high purity (>95%).

-

-

Characterization: Confirm the structure of the isolated compound using spectroscopic methods (NMR, MS, IR) and compare the data with reported values.

Caption: General workflow for isolating natural phthalides from fungi.

Comparative Characterization Data

The following table summarizes and compares the key properties and spectroscopic data for both the synthetic dione and the natural phthalide.

| Feature | 5,6-Dimethoxyisobenzofuran-1,3-dione (Synthetic) | 5,6-Dimethoxyisobenzofuran-1(3H)-one (Natural) |

| CAS Number | 4821-94-7 | 531-88-4 |

| Molecular Formula | C₁₀H₈O₅ | C₁₀H₁₀O₄ |

| Molecular Weight | 208.17 g/mol | 194.18 g/mol [5][6] |

| Appearance | White to off-white solid | Colorless crystals[5] |

| ¹H NMR (CDCl₃) | Predicted: ~7.3 (s, 2H), ~4.0 (s, 6H) | 7.23 (s, 1H), 7.15 (s, 1H), 5.29 (s, 2H), 3.95 (s, 3H), 3.92 (s, 3H)[5] |

| ¹³C NMR (CDCl₃) | Not available | 171.1, 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8, 56.4, 56.3[5] |

| FTIR (C=O stretch) | ~1840, ~1770 cm⁻¹ (Anhydride) | ~1736 cm⁻¹ (Lactone)[5] |

| Mass Spec (ESI-QTOF) | Not available | m/z 217.0469 [M+Na]⁺[5] |

Conclusion

For professionals in chemical and pharmaceutical research, precision in molecular identity is paramount. This guide establishes that 5,6-Dimethoxyisobenzofuran-1,3-dione is a synthetic building block, valuable for its role in constructing complex molecular architectures. Its natural occurrence has not been substantiated in scientific literature. In contrast, the related phthalide, 5,6-Dimethoxyisobenzofuran-1(3H)-one , is a known fungal metabolite. By providing distinct protocols for the synthesis of the former and the generalized isolation of the latter, this document equips researchers with the foundational knowledge to confidently source, prepare, and utilize these important compounds in their respective fields of study.

References

-

Title: Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones Source: Molecules (MDPI) URL: [Link]

-

Title: 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 Source: PubChem URL: [Link]

Sources

- 1. 5,6-Dimethoxyisobenzofuran-1(3H)-one | Research Chemical [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on isobenzofuran-1,3-dione compounds

An In-Depth Technical Guide to Isobenzofuran-1,3-dione Compounds: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of isobenzofuran-1,3-dione compounds, a class of molecules centered around the phthalic anhydride core structure. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into their synthesis, fundamental chemical properties, and diverse reactivity. The guide details key reaction pathways, including nucleophilic acyl substitution, ring-opening polymerizations, and cycloaddition reactions. Furthermore, it explores the extensive applications of these compounds, from their large-scale industrial use in polymer chemistry for manufacturing plasticizers and resins to their pivotal role as precursors in the synthesis of dyes, pigments, and advanced functional materials. A significant focus is placed on their relevance in medicinal chemistry, where the isobenzofuranone scaffold serves as a foundation for a wide array of biologically active agents. The document includes detailed experimental protocols, data summaries, and mechanistic diagrams to provide both theoretical understanding and practical knowledge.

Introduction to Isobenzofuran-1,3-diones

Nomenclature and Core Structure

The term "isobenzofuran-1,3-dione" refers to a bicyclic organic compound consisting of a benzene ring fused to a furan ring that has two ketone groups at the 1 and 3 positions. The most fundamental and commercially significant member of this class is phthalic anhydride, which has the chemical formula C₈H₄O₃.[1][2] It is the acid anhydride of phthalic acid.[3] The core structure is a versatile scaffold, allowing for a wide range of substitutions on the aromatic ring, leading to a vast family of derivatives with tailored properties.

Historical Context and Significance

Phthalic anhydride was first synthesized in 1836 by Auguste Laurent through the oxidation of naphthalene.[2][4] Its commercial importance grew exponentially with the development of the polymer industry. It was the first dicarboxylic acid anhydride to be used commercially and remains a critical industrial chemical.[1][2] The worldwide production volume was estimated at around 3 million tonnes per year in 2000.[2] This high demand is primarily driven by its role as a precursor for phthalate esters, which are widely used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers.[2] Beyond polymers, its utility extends to the synthesis of dyes, pharmaceuticals, and resins, making it a cornerstone of the chemical industry.[3][4]

Synthesis and Manufacturing

The synthesis of isobenzofuran-1,3-diones can be broadly categorized into large-scale industrial processes and more varied laboratory-scale methods.

Industrial Production: Catalytic Oxidation

The modern industrial synthesis of phthalic anhydride, the primary isobenzofuran-1,3-dione, relies on the catalytic vapor-phase oxidation of ortho-xylene or, less commonly, naphthalene.[2][3][4]

-

Ortho-xylene Route: This is the more atom-economical and dominant method.[2] Ortho-xylene is oxidized with air at high temperatures (320–400 °C) over a vanadium pentoxide (V₂O₅) catalyst, often supported on titanium dioxide (TiO₂).[2][4] The reaction is highly exothermic and requires careful temperature control.

-

Causality: Vanadium pentoxide is the catalyst of choice due to its ability to facilitate the transfer of oxygen atoms to the hydrocarbon substrate and its stability under the harsh reaction conditions. The support material, TiO₂, provides a high surface area for the catalyst, enhancing its efficiency.

-

-

Naphthalene Route: The historical method involves the gas-phase oxidation of naphthalene, also using a V₂O₅ catalyst. This process involves the oxidative cleavage of one of the aromatic rings.[2]